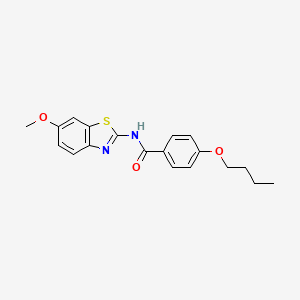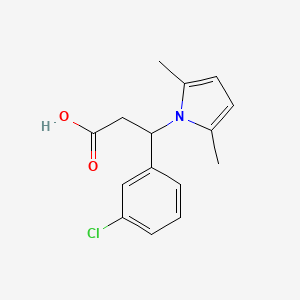
3-(3-Chlorophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid is an organic compound that features a chlorophenyl group, a dimethylpyrrole moiety, and a propanoic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyrrole Ring: Starting with a suitable precursor, such as 2,5-dimethylpyrrole, which can be synthesized via the Paal-Knorr synthesis.
Attachment of the Chlorophenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the chlorophenyl group is introduced to the pyrrole ring.
Introduction of the Propanoic Acid Group: This step might involve a Grignard reaction followed by oxidation to introduce the propanoic acid functionality.
Industrial Production Methods
In an industrial setting, the production of such compounds would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring or the propanoic acid group.
Reduction: Reduction reactions might target the chlorophenyl group or the propanoic acid group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
3-(3-Chlorophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Possible incorporation into polymers or as a building block for advanced materials.
Biological Studies: Investigation of its biological activity and interactions with biomolecules.
作用機序
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
3-(3-Chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid: Lacks the dimethyl groups on the pyrrole ring.
3-(3-Bromophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid: Substitutes the chlorine atom with a bromine atom.
Uniqueness
The presence of the 2,5-dimethyl groups on the pyrrole ring and the chlorophenyl group makes 3-(3-Chlorophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid unique
特性
IUPAC Name |
3-(3-chlorophenyl)-3-(2,5-dimethylpyrrol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-10-6-7-11(2)17(10)14(9-15(18)19)12-4-3-5-13(16)8-12/h3-8,14H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGKIGWKZMEQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(CC(=O)O)C2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
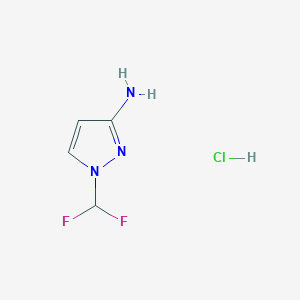
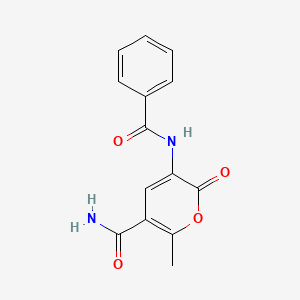
![1,4-dimethyl 2-{[4-(ethoxycarbonyl)piperazine-1-carbothioyl]amino}benzene-1,4-dicarboxylate](/img/structure/B2607446.png)
![2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2607447.png)
![N-(3-chloro-4-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2607449.png)
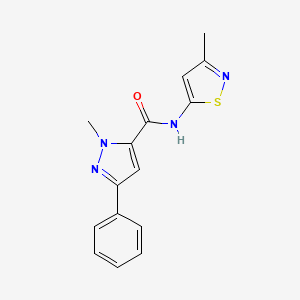
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2607455.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde](/img/structure/B2607456.png)

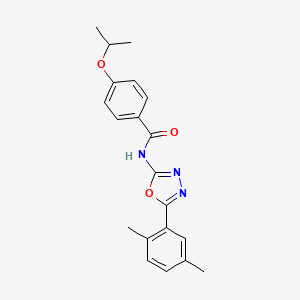
![3-(4-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2607461.png)
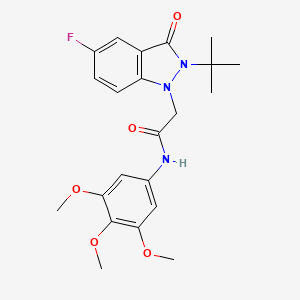
![2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide](/img/structure/B2607465.png)
